Pharmacopoeial Identity: R-DesmethylDoxylamine as EP Impurity C vs. Racemic Desmethyl Doxylamine
R-DesmethylDoxylamine is the enantiomerically resolved (R)-stereoisomer designated as Doxylamine EP Impurity C. In contrast, racemic desmethyl doxylamine (CAS 1221-70-1) lacks this specific pharmacopoeial designation. The European Pharmacopoeia monograph for Doxylamine Succinate requires impurity profiling against Impurity C as a named, identified impurity, and regulatory submissions (ANDAs, DMFs) demand use of a characterized reference standard with established traceability to the EP or USP standard [1]. The (R)-enantiomer reference standard supplied by Axios Research is fully characterized and compliant with regulatory guidelines, enabling direct traceability, whereas generic racemic desmethyl doxylamine cannot fulfill this regulatory function without additional chiral resolution and characterization .
| Evidence Dimension | Pharmacopoeial designation and regulatory traceability for doxylamine API impurity control |
|---|---|
| Target Compound Data | R-DesmethylDoxylamine: EP Impurity C; fully characterized reference standard with traceability to EP/USP |
| Comparator Or Baseline | Racemic desmethyl doxylamine (CAS 1221-70-1): No EP monographed impurity designation |
| Quantified Difference | Binary (regulatory acceptance vs. non-acceptance for GMP QC release testing) |
| Conditions | European Pharmacopoeia monograph for Doxylamine Succinate; ANDA/DMF regulatory submission context |
Why This Matters
For QC laboratories supporting doxylamine API or finished dosage form manufacturing, selection of a non-pharmacopoeial racemic standard creates a regulatory gap that can delay ANDA approval or result in non-compliance findings during GMP inspection.
- [1] Axios Research. Doxylamine EP Impurity C Succinate (Desmethyl Doxylamine Succinate) Product Specification. https://axios-research.com (accessed 2026). View Source
